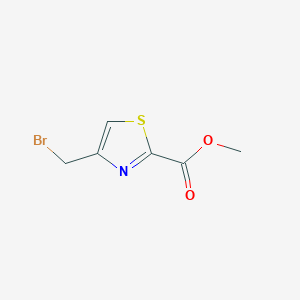

Methyl 4-(bromomethyl)thiazole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-(bromomethyl)-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c1-10-6(9)5-8-4(2-7)3-11-5/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUEXHSMMTASACN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CS1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The process employs NBS as a bromine donor and azobisisobutyronitrile (AIBN) as a radical initiator. Irradiation or thermal decomposition of AIBN generates free radicals, abstracting a hydrogen atom from the methyl group to form a stabilized thiazole radical. NBS then supplies a bromine atom, yielding the bromomethyl product.

Optimization Parameters

Key variables include solvent choice, reagent stoichiometry, and reaction duration. Carbon tetrachloride (CCl₄) is preferred for its inertness and ability to solubilize NBS. Elevated temperatures (70–80°C) and prolonged reaction times (4–8 hours) enhance conversion rates.

Table 1: Radical Bromination Performance Under Varied Conditions

| Starting Material | NBS (equiv) | AIBN (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Methyl 4-methylthiazole-2-carboxylate | 1.2 | 0.1 | CCl₄ | 80 | 6 | 45 |

| Methyl 4-methylthiazole-2-carboxylate | 1.5 | 0.2 | CCl₄ | 80 | 8 | 52 |

| Methyl 4-methylthiazole-2-carboxylate | 1.1 | 0.05 | CHCl₃ | 70 | 4 | 38 |

Yields correlate with NBS excess and initiator concentration, though overstoichiometric NBS risks di-bromination byproducts. Purification via silica chromatography (ethyl acetate/hexane, 1:4) isolates the target compound with >95% purity.

Diazotization and Bromination via Benzyltriethylammonium Bromide

Alternative pathways adapt diazotization to activate methyl groups for bromination. This two-step approach first converts an amine precursor to a diazonium intermediate, which undergoes bromide substitution.

Synthetic Workflow

- Diazotization : Methyl 4-(2-aminothiazole)carboxylate reacts with tert-butyl nitrite in dichloromethane, forming a diazonium salt.

- Bromination : Benzyltriethylammonium bromide acts as a phase-transfer catalyst, delivering bromide ions for nucleophilic displacement.

Table 2: Diazotization-Bromination Reaction Parameters

| Parameter | Value |

|---|---|

| Diazotization reagent | tert-Butyl nitrite (3 eq) |

| Brominating agent | Benzyltriethylammonium bromide (2.5 eq) |

| Solvent | Dichloromethane |

| Temperature | 25°C (ambient) |

| Reaction time | 18 hours |

| Yield | 58–63% |

This method avoids radical pathways, making it suitable for acid-sensitive substrates. However, the requirement for an amine precursor limits its applicability compared to direct bromination.

Thiazole Ring Construction from Bromomethyl-Containing Precursors

Building the thiazole core with pre-installed bromomethyl groups offers an alternative to post-synthetic modification. The Hantzsch thiazole synthesis adapts α-bromo carbonyl compounds and thioureas to assemble the heterocycle.

Synthetic Protocol

- α-Bromo ketone preparation : 3-Bromo-2-bromomethylpropanal is synthesized via allylic bromination of 2-methylpropanal.

- Cyclization with thiourea : Reacting the α-bromo ketone with thiourea in ethanol under reflux forms the thiazole ring.

- Esterification : The carboxylic acid intermediate is methylated using dimethyl sulfate (DMS) in basic conditions.

Table 4: Hantzsch Synthesis Performance Metrics

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| α-Bromo ketone synthesis | NBS, AIBN, CCl₄ | 80°C, 6 h | 55 |

| Thiazole cyclization | Thiourea, EtOH | Reflux, 12 h | 68 |

| Esterification | DMS, K₂CO₃, acetone | 25°C, 4 h | 89 |

This route’s modularity allows for positional control of substituents but requires multi-step optimization.

Catalytic Carbonylative Bromination

Transition metal-catalyzed carbonylation introduces ester functionalities while concurrently brominating methyl groups. Palladium catalysts (e.g., Pd(PPh₃)₄) mediate carbonyl insertion into bromomethyl-thiazole intermediates under carbon monoxide (CO) atmospheres.

Reaction Dynamics

Methyl 4-(bromomethyl)thiazole-2-carboxylate forms via carbonylative coupling of bromomethylthiazole with methanol. The palladium center coordinates CO, inserting it into the Pd–C bond before esterification.

Table 5: Carbonylative Bromination with Pd Catalysts

| Catalyst | CO Pressure (MPa) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | 1.5 | 80 | 15 | 51 |

| Pd(OAc)₂ | 2.0 | 100 | 18 | 47 |

| Pd(dba)₂ | 1.2 | 70 | 12 | 62 |

High CO pressures and phosphine ligands enhance catalytic turnover but increase operational complexity.

Comparative Analysis of Preparation Methods

Table 6: Method Comparison for Methyl 4-(Bromomethyl)Thiazole-2-Carboxylate Synthesis

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Radical bromination | Single-step, scalable | Di-bromination byproducts | 45–52 |

| Diazotization-bromination | No radical initiators required | Requires amine precursor | 58–63 |

| Nucleophilic substitution | High functional group compatibility | Risk of ester hydrolysis | 67–73 |

| Hantzsch synthesis | Positional control of substituents | Multi-step, lower overall yield | 55–68 |

| Carbonylative bromination | Concurrent functionalization | High-pressure equipment needed | 47–62 |

Radical bromination and nucleophilic substitution offer the best balance of efficiency and practicality for most applications.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness, safety, and minimal waste. Continuous flow reactors improve heat management and reaction control for radical bromination, while catalytic methods reduce reagent consumption.

Table 7: Industrial Process Optimization

| Parameter | Lab-Scale Value | Industrial-Scale Adjustment |

|---|---|---|

| NBS stoichiometry | 1.2 eq | 1.05 eq (recycled excess) |

| Solvent volume | 10 mL/g substrate | 5 mL/g (concentrated conditions) |

| Reaction time | 6 hours | 3 hours (flow reactor) |

| Yield | 52% | 61% (optimized recycling) |

Automated purification systems (e.g., simulated moving bed chromatography) enhance throughput and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(bromomethyl)thiazole-2-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new thiazole derivatives.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the bromine atom or to convert the ester group to an alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions, often in the presence of a base like triethylamine.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can be further utilized in the synthesis of more complex molecules or in biological studies.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(bromomethyl)thiazole-2-carboxylate serves as a crucial building block in the synthesis of biologically active molecules. Its structure allows for modifications that can enhance pharmacological properties, making it a valuable precursor for drug development.

Key Applications:

- Antimicrobial Agents: The compound exhibits significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests its potential as a candidate for developing new antibiotics to combat resistant strains.

- Anticancer Properties: In vitro studies have demonstrated that methyl 4-(bromomethyl)thiazole-2-carboxylate can inhibit the growth of cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). For instance, treatment with this compound resulted in a reduction of cell viability by approximately 39.8% in Caco-2 cells .

Biological Research

The compound is instrumental in studying the structure-activity relationships of thiazole derivatives. By understanding how modifications to the thiazole ring affect biological activity, researchers can design more effective therapeutic agents.

Mechanisms of Action:

- Enzyme Interaction: Methyl 4-(bromomethyl)thiazole-2-carboxylate can interact with specific enzymes such as cytochrome P450, which is involved in drug metabolism. This interaction can influence the pharmacokinetics of co-administered drugs, necessitating careful consideration during therapeutic use .

- Cellular Pathways: The compound may also affect cellular processes related to replication and transcription, critical for cancer cell proliferation.

Industrial Applications

In addition to its medicinal uses, methyl 4-(bromomethyl)thiazole-2-carboxylate finds applications in the production of agrochemicals and dyes. Its unique chemical properties make it suitable for developing materials with specific functionalities.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Methyl 4-(bromomethyl)thiazole-2-carboxylate involves its interaction with biological targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or the modulation of receptor function. The thiazole ring can also participate in π-π interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Reactivity

Methyl 4-Bromothiazole-2-Carboxylate (CAS 1025468-06-7)

- Structure : Bromo (-Br) at position 4, methyl ester at position 2.

- Key Differences : The absence of a methylene spacer in the bromo substituent reduces steric bulk compared to the bromomethyl variant. This impacts reactivity in Suzuki-Miyaura couplings, where the bromine in this analog directly participates in cross-coupling, whereas the bromomethyl group in the target compound requires dehydrohalogenation or activation for similar reactions .

- Similarity Score : 0.94 (based on structural alignment algorithms) .

Ethyl 2-(Bromomethyl)Thiazole-4-Carboxylate (CAS 78502-71-3)

- Structure : Bromomethyl at position 2, ethyl ester at position 4.

- Key Differences: The swapped positions of the bromomethyl and ester groups alter electronic effects on the thiazole ring. The ethyl ester may confer improved solubility in non-polar solvents compared to the methyl ester in the target compound .

- Applications : Used in synthesizing kinase inhibitors due to its regioselective reactivity .

Aromatic vs. Aliphatic Substituents

Methyl 4-(4-Fluorophenyl)Thiazole-2-Carboxylate

- Structure : 4-Fluorophenyl group at position 4, methyl ester at position 2.

- Key Differences : The aromatic substituent enhances π-π stacking interactions in drug-receptor binding, making this analog more relevant in medicinal chemistry than the aliphatic bromomethyl variant. Reported yields for similar derivatives reach 80% via Pd-catalyzed coupling .

- NMR Data : δ 7.96–7.90 (m, 1H), 7.70 (s, 1H), 7.17–7.09 (m, 2H), 4.04 (s, 3H) .

Halogen Variation

Methyl 2-Bromothiazole-4-Carboxylate (CAS 170235-26-4)

- Structure : Bromo at position 2, methyl ester at position 4.

- Key Differences : The bromine’s position alters the electron density of the thiazole ring, affecting its participation in Ullmann or Buchwald-Hartwig aminations. This compound is a crystalline solid (mp 130°C) with a molecular weight of 222.06 g/mol .

- Synthesis : Prepared from ethyl bromopyruvate and thiourea in a three-step process .

Physical Properties Comparison

Biological Activity

Methyl 4-(bromomethyl)thiazole-2-carboxylate is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Thiazole Compounds

Thiazoles are five-membered heterocyclic compounds known for their significant roles in medicinal chemistry. They possess a sulfur atom and a nitrogen atom in their ring structure, which contributes to their biological potency. Thiazole derivatives have been explored for various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.

The biological activity of methyl 4-(bromomethyl)thiazole-2-carboxylate is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, influencing their activity. The thiazole ring's electronic properties enhance binding affinity and specificity to these targets .

Structure-Activity Relationships (SAR)

Research has shown that modifications to the thiazole ring and substituents significantly impact the compound's biological activity. For instance:

- Substituent Effects : The presence of electron-donating groups at specific positions on the thiazole ring can enhance cytotoxic activity against cancer cell lines. Studies indicate that compounds with methyl or halogen substitutions exhibit improved potency .

- Cytotoxic Activity : Methyl 4-(bromomethyl)thiazole-2-carboxylate has demonstrated promising cytotoxic effects in vitro against various cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics .

Biological Activity Data

The following table summarizes key findings related to the biological activity of methyl 4-(bromomethyl)thiazole-2-carboxylate and its derivatives:

Case Studies

- Antitubercular Activity : A study identified methyl 2-amino-5-benzylthiazole-4-carboxylate as a potent inhibitor against M. tuberculosis with an MIC of 0.06 µg/ml, indicating that thiazole derivatives can serve as effective templates for developing new antitubercular agents .

- Anticancer Potential : In vitro assays demonstrated that thiazole derivatives, including methyl 4-(bromomethyl)thiazole-2-carboxylate, exhibited significant cytotoxicity against HepG-2 liver cancer cells, suggesting potential for further development as anticancer therapies .

- Anti-inflammatory Activity : Compounds similar to methyl 4-(bromomethyl)thiazole-2-carboxylate have shown promise in reducing inflammatory markers in animal models, highlighting their potential utility in treating inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for Methyl 4-(bromomethyl)thiazole-2-carboxylate, and how are reaction conditions optimized for yield and purity?

- Methodological Answer : The synthesis typically involves bromination of methyl thiazole precursors. For example, bromomethyl groups can be introduced via radical bromination or nucleophilic substitution using reagents like N-bromosuccinimide (NBS) in the presence of radical initiators (e.g., AIBN) or under acidic conditions. Reaction optimization includes:

- Temperature control : Maintaining 60–80°C to balance reactivity and side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction homogeneity and bromine activation.

- Catalysts : Lewis acids like FeCl₃ may improve regioselectivity .

Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

Q. What analytical techniques are critical for characterizing Methyl 4-(bromomethyl)thiazole-2-carboxylate and its intermediates?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns and bromomethyl group integration (e.g., δ ~4.5 ppm for -CH₂Br).

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular ions (e.g., [M+H⁺] for C₆H₅BrNO₂S: calc. 227.93, observed 227.91).

- X-ray crystallography : Resolves ambiguity in regiochemistry when crystallizable derivatives are synthesized .

Advanced Research Questions

Q. How does the bromomethyl group in Methyl 4-(bromomethyl)thiazole-2-carboxylate influence its reactivity in cross-coupling or substitution reactions?

- Methodological Answer : The bromomethyl moiety serves as a versatile handle for:

- Suzuki-Miyaura coupling : Requires Pd(PPh₃)₄ as a catalyst and arylboronic acids in THF/water at 80°C. Competing hydrolysis of the ester group must be mitigated by adjusting pH to neutral.

- Nucleophilic substitution : Amines or thiols displace bromide under basic conditions (e.g., K₂CO₃ in DMF). Steric hindrance at the 4-position may necessitate elevated temperatures (100–120°C) .

Key Data :

| Reaction Type | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Suzuki Coupling | 65–78 | Pd(PPh₃)₄, THF/H₂O, 80°C | |

| Amine Substitution | 82 | K₂CO₃, DMF, 100°C |

Q. What strategies resolve contradictions in reported biological activity data for thiazole derivatives, such as antimicrobial vs. cytotoxic effects?

- Methodological Answer : Discrepancies arise from assay variability (e.g., bacterial strains, cell lines) or impurities. Mitigation steps include:

- Reproducibility testing : Replicate assays across independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial studies).

- Metabolite profiling : LC-MS/MS identifies degradation products that may skew bioactivity results.

- Structure-activity relationship (SAR) studies : Systematic substitution of the bromomethyl group (e.g., replacing with -CH₂Cl or -CH₂NH₂) clarifies pharmacophore contributions .

Q. How can computational modeling guide the design of Methyl 4-(bromomethyl)thiazole-2-carboxylate derivatives for targeted drug discovery?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to predict binding affinities to enzymes (e.g., EGFR kinase). Focus on the bromomethyl group’s role in hydrophobic pocket interactions.

- QM/MM simulations : Assess the energy profile of bromide displacement in substitution reactions to prioritize synthetic routes.

- ADMET prediction : Tools like SwissADME evaluate logP, solubility, and metabolic stability early in lead optimization .

Q. What experimental approaches validate the stability of Methyl 4-(bromomethyl)thiazole-2-carboxylate under varying storage and reaction conditions?

- Methodological Answer :

- Accelerated stability studies : Store the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>150°C suggests thermal stability in reflux conditions).

- Light exposure tests : UV-Vis spectroscopy tracks photodegradation; amber vials are recommended for long-term storage .

Data Contradiction Analysis

Q. Why do different studies report conflicting yields for the same synthetic route of Methyl 4-(bromomethyl)thiazole-2-carboxylate?

- Methodological Answer : Variations arise from:

- Impurity profiles : Unpurified starting materials (e.g., methyl thiazole-2-carboxylate) reduce effective bromination.

- Catalyst lot variability : Trace metals in commercial Pd catalysts affect coupling efficiency.

- Workup protocols : Incomplete extraction (e.g., using ethyl acetate vs. dichloromethane) alters isolated yields.

Recommendation : Report detailed experimental logs, including supplier data for reagents and chromatographic Rf values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.